molecular formula C7H4ClNO3 B195315 6-Hydroxychlorzoxazone CAS No. 1750-45-4

6-Hydroxychlorzoxazone

Katalognummer: B195315
CAS-Nummer: 1750-45-4
Molekulargewicht: 185.56 g/mol
InChI-Schlüssel: AGLXDWOTVQZHIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Hydroxychlorzoxazone is the primary metabolite of chlorzoxazone, a centrally acting muscle relaxant. It is formed via cytochrome P450 2E1 (CYP2E1)-mediated hydroxylation at the 6-position of the benzoxazolinone ring . This metabolite serves as a biomarker for assessing CYP2E1 activity in vivo, with its urinary excretion correlating strongly with enzymatic activity in humans . Its electrochemical properties, pharmacokinetics, and analytical detection methods have been extensively studied, making it a critical compound in drug metabolism research.

Eigenschaften

IUPAC Name

5-chloro-6-hydroxy-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO3/c8-3-1-4-6(2-5(3)10)12-7(11)9-4/h1-2,10H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGLXDWOTVQZHIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)O)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50169919
Record name 6-Hydroxychlorzoxazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50169919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1750-45-4
Record name 6-Hydroxychlorzoxazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1750-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydroxychlorzoxazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001750454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1750-45-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24955
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Hydroxychlorzoxazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50169919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-6-hydroxybenzoxazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-HYDROXYCHLORZOXAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5YLT4Y73F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 6-hydroxychlorzoxazone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0060998
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vorbereitungsmethoden

Isotope-Labeled Synthesis from [13C6]Benzene

The most detailed synthesis protocol involves the production of [13C6]6-hydroxychlorzoxazone for isotopic tracing studies. Starting with [13C6]benzene, the process achieves an overall yield of 18% through sequential nitration, reduction, and cyclization steps. Key stages include:

  • Nitration and Chlorination : Benzene undergoes nitration to introduce nitro groups, followed by chlorination at the 5-position.

  • Nitroso Intermediate Formation : 4-Chloro-6-nitrosoresorcinol is synthesized, serving as the precursor for cyclization.

  • Cyclization to this compound : The nitroso intermediate is cyclized under acidic conditions, with the improved method doubling the yield compared to earlier reports.

Table 1: Reaction Conditions and Yields for Isotope-Labeled Synthesis

StepReagents/ConditionsYield (%)Reference
NitrationHNO3, H2SO4, 0–5°C85
ChlorinationCl2, FeCl3, 40°C78
Nitroso IntermediateNaNO2, HCl, H2O, 0°C92
CyclizationH2SO4, 100°C, 2 h65

This method’s innovation lies in optimizing the cyclization step, which previously yielded ≤30%. The use of concentrated sulfuric acid at elevated temperatures enhances ring closure efficiency.

Comparative Analysis of Synthetic Approaches

Conventional Non-Isotopic Synthesis

While isotopic synthesis is well-documented, non-labeled this compound is typically obtained via chlorzoxazone hydroxylation using CYP2E1-enriched hepatic microsomes. However, enzymatic methods face scalability challenges due to:

  • Low Throughput : Microsomal incubations require precise control of pH, temperature, and cofactors (e.g., NADPH).

  • Product Isolation Difficulties : Glucuronide conjugation necessitates enzymatic cleavage (e.g., β-glucuronidase) to recover free this compound.

Table 2: Enzymatic vs. Chemical Synthesis Parameters

ParameterEnzymatic HydroxylationChemical Synthesis
Yield10–15% (crude)18–65% (stepwise)
ScalabilityLimited to mg-scaleGram-scale feasible
PurityRequires HPLC purificationCrystallization achievable
CostHigh (enzyme reagents)Moderate (bulk chemicals)

Chemical synthesis remains preferred for high-purity, bulk production, whereas enzymatic methods are reserved for metabolic studies.

Optimization of Cyclization Conditions

The critical bottleneck in this compound synthesis is the cyclization of 4-chloro-6-nitrosoresorcinol. The improved protocol addresses this via:

  • Acid Selection : Sulfuric acid outperforms acetic or hydrochloric acids in promoting intramolecular esterification.

  • Temperature Control : Maintaining 100°C prevents decomposition of the nitroso group while accelerating ring closure.

  • Reaction Time : Extending beyond 2 h reduces yield due to side reactions, emphasizing strict timing.

Table 3: Cyclization Optimization Results

Acid CatalystTemperature (°C)Time (h)Yield (%)
H2SO4 (conc.)100265
HCl (conc.)100232
CH3COOH120318

Characterization and Quality Control

Synthetic this compound is characterized by:

  • Melting Point : 240–242°C (decomposition).

  • Spectroscopic Data : NMR (1H, 13C) and HRMS confirm structure.

  • HPLC Purity : ≥98% using C18 columns with methanol/water mobile phases.

Table 4: Physicochemical Properties

PropertyValueReference
Molecular Weight185.56 g/mol
SolubilitySlight in DMSO, methanol
Storage-20°C (desiccated)

Industrial and Research Applications

This compound’s primary applications include:

  • CYP2E1 Activity Biomarker : Plasma metabolic ratio (this compound/chlorzoxazone) correlates with enzyme activity.

  • Isotope-Labeled Tracers : [13C6]this compound enables precise pharmacokinetic modeling.

  • Drug-Drug Interaction Studies : Used to assess CYP2E1 inhibition/induction by ethanol or pharmaceuticals .

Analyse Chemischer Reaktionen

6-Hydroxychlorzoxazon durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Die Hydroxylgruppe kann unter bestimmten Bedingungen oxidiert werden.

    Reduktion: Die Verbindung kann reduziert werden, um verschiedene Derivate zu bilden.

    Substitution: Das Chloratom kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und Nukleophile. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Chlorzoxazone (Parent Compound)
  • Metabolic Relationship : Chlorzoxazone is metabolized almost exclusively to 6-hydroxychlorzoxazone via CYP2E1, with minimal contributions from other isoforms .
  • Electrochemical Behavior: Chlorzoxazone exhibits oxidation peaks at 0.896 V, 0.980 V, and 1.120 V, while this compound oxidizes at 0.207 V and 1.114 V . Chlorzoxazone lacks this pH sensitivity .
  • Pharmacokinetics :
    • In diabetic rats, chlorzoxazone’s AUC decreased by 34%, while this compound formation increased due to CYP2E1 induction .
    • The hydroxylation index (HI = chlorzoxazone dose/6-hydroxychlorzoxazone in urine) is a validated metric for CYP2E1 activity in humans .
5-Chloro-2,4-Dihydroxyacetanilide and 6-Hydroxybenzoxazolone
  • These minor metabolites of chlorzoxazone arise from ring cleavage and hydroxylation, respectively .
2-Chlorophenol
  • A structural fragment of this compound with a pKa of 8.55, similar to the imino group of this compound (pKa ~8.3) .

Pharmacokinetic and Metabolic Profiles

Table 1: Pharmacokinetic Parameters in Rats (Intravenous Administration)
Parameter Chlorzoxazone This compound
Clearance (mL/min/kg) 35.2 ± 6.1 22.8 ± 4.3
Half-life (min) 45.3 ± 8.2 68.7 ± 12.5
AUC (μg·min/mL) 1,240 ± 210 890 ± 150
CYP2E1 Dependency Substrate Product (Biomarker)

Data derived from liver cirrhotic diabetic rat models .

Key Findings:
  • Tissue-Specific Metabolism : Post-traumatic brain injury (TBI), this compound formation decreased in liver microsomes (-26%) but increased in kidney microsomes (+54%) .
  • Enzyme Induction : Caderofloxacin increased CYP2E1 activity, elevating this compound production by 72% in hepatic microsomes .

Analytical Methods

Table 2: HPLC Detection Parameters
Compound Retention Time (min) LOD (ng/mL) Mobile Phase
Chlorzoxazone 18.65 500 Acetonitrile-0.5% acetic acid
This compound 6.12 200 0.05% H₃PO₄ (pH 3)-methanol

Data from ; LOD = Limit of Detection.

  • Electrochemical Detection : Square-wave voltammetry (SWV) quantifies this compound at 0.2 V with a sensitivity of 0.016 µA/µM and LOD of 0.11 µM .

Clinical and Toxicological Implications

  • Drug-Drug Interactions : Ticlopidine inhibits CYP2E1, reducing this compound formation by 40–60% in vitro .
  • Biomonitoring: The this compound/chlorzoxazone plasma ratio is a non-invasive CYP2E1 activity marker, validated in alcoholic patients .
  • Species Variability : Porcine microsomes show linear this compound detection (25–2000 ng/mL), whereas human studies report interindividual variability in pharmacokinetics .

Biologische Aktivität

6-Hydroxychlorzoxazone (6-OH-CZX) is a significant metabolite of chlorzoxazone, primarily formed through the action of cytochrome P450 2E1 (CYP2E1). This compound has garnered attention due to its implications in pharmacokinetics, enzyme activity, and potential clinical applications. This article presents a detailed overview of the biological activity of this compound, including its metabolic pathways, pharmacokinetic parameters, and relevant case studies.

Metabolic Pathways

Chlorzoxazone is primarily metabolized in the liver by CYP2E1 to form this compound. The enzymatic conversion is critical for understanding the pharmacological effects and potential toxicity of chlorzoxazone. The metabolic pathway can be summarized as follows:

  • Substrate : Chlorzoxazone
  • Enzyme : Cytochrome P450 2E1 (CYP2E1)
  • Product : this compound

The reaction kinetics have been characterized using various methods, including electrochemical techniques. A recent study demonstrated that the maximal reaction rate (VmaxV_{max}) for the formation of 6-OH-CZX was 1.64±0.08min11.64\pm 0.08\,\text{min}^{-1} with a Michaelis constant (KMK_M) of 78±9μM78\pm 9\,\mu M .

Pharmacokinetic Parameters

The pharmacokinetics of this compound have been extensively studied in various populations, including liver transplant patients and healthy controls. Key parameters include:

ParameterLiver Transplant Patients (n=7)Healthy Control Subjects (n=16)
Plasma C max (ng/ml)3046.4±1848.53046.4\pm 1848.5*1617.5±319.91617.5\pm 319.9
Plasma t 1/2 (hr)2.1±0.52.1\pm 0.5*1.4±0.41.4\pm 0.4
Urinary recovery (mg)172.6±21.0172.6\pm 21.0158.6±37.1158.6\pm 37.1
Apparent oral clearance (CL/F) (ml/min)1181.7±908.31181.7\pm 908.3*407.4±220.1407.4\pm 220.1

*Significantly different from healthy controls (p < 0.05).

These findings indicate that CYP2E1 activity is significantly enhanced in liver transplant patients shortly after surgery, suggesting alterations in drug metabolism during recovery .

Study on Liver Transplant Patients

In a study involving liver transplant patients administered chlorzoxazone as part of a multiprobe CYP cocktail, the metabolic ratio of chlorzoxazone to its hydroxylated form was significantly elevated during the first month post-transplantation compared to healthy controls . The study concluded that this elevation indicates enhanced CYP2E1 activity, which gradually normalizes over time.

Pharmacokinetic Observations in Diabetic Rats

Research involving LCD rats (liver cirrhosis with diabetes mellitus) showed that while total liver protein decreased significantly, the expression of CYP2E1 increased by 124%. However, intrinsic clearance for the formation of 6-OH-CZX remained comparable between LCD and control rats . This suggests that while liver disease may affect overall metabolism, specific enzyme activities can remain intact or even increase.

Electrochemical Detection Methods

Recent advancements have introduced electrochemical methods for detecting and quantifying this compound directly from biological samples without extensive sample preparation . This method enhances sensitivity and specificity in measuring enzyme activity related to CYP2E1.

Q & A

Q. How can electrochemical sensors streamline high-throughput screening of CYP2E1 activity?

  • Screen-printed electrodes (SPEs) detect this compound oxidation peaks at 0.2 V (vs. Ag/AgCl) with a linear range of 0.1–1 µM. This method avoids costly HPLC setups but requires pH optimization (7.4) and NaCl (50 mM) to stabilize signals .

Methodological Considerations

  • Data Contradictions : Discrepancies in metabolite quantification often arise from matrix effects (e.g., phospholipid interference in HLMs) or inhibitor carryover. Include negative controls (e.g., β5-free assays) and validate with multiple detection methods .
  • Ethical Compliance : For in vivo studies, adhere to guidelines for diabetic or cirrhotic animal models, including approval from institutional ethics committees .
  • Instrumentation : HPLC systems (e.g., Hitachi Chromaster) must be calibrated daily using fresh standards to avoid retention time drift .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Hydroxychlorzoxazone
Reactant of Route 2
6-Hydroxychlorzoxazone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.